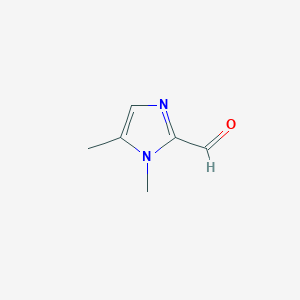

1,5-Dimethyl-1H-imidazole-2-carbaldehyde

説明

1,5-Dimethyl-1H-imidazole-2-carbaldehyde is an imidazole derivative featuring methyl substituents at the 1- and 5-positions and an aldehyde group at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials chemistry. Its aldehyde functionality enables participation in condensation reactions (e.g., Schiff base formation), while the methyl groups influence steric and electronic properties .

特性

IUPAC Name |

1,5-dimethylimidazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-5-3-7-6(4-9)8(5)2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXTVDKIRYKCHRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N1C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

955028-18-9 | |

| Record name | 1,5-dimethyl-1H-imidazole-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Direct Methylation of 4-Methyl-1H-imidazole-5-carbaldehyde

Method Overview:

This approach involves methylating the nitrogen atoms of a precursor imidazole derivative, specifically 4-methyl-1H-imidazole-5-carbaldehyde, using methyl iodide in the presence of a base such as sodium hydride (NaH). The methylation occurs at the N-1 position, yielding the desired compound.

- Starting Material: 4-methyl-1H-imidazole-5-carbaldehyde

- Reagent: Methyl iodide (MeI)

- Base: Sodium hydride (NaH)

- Solvent: Tetrahydrofuran (THF)

- Temperature: Room temperature

- Duration: Approximately 20 hours

Procedure:

NaH is added to dry THF, and the mixture is stirred at room temperature. The precursor is then introduced, followed by methyl iodide. After completion, the mixture undergoes extraction, washing, and purification via column chromatography.

Research Findings:

This method, as reported in recent studies, yields the product with moderate to high efficiency (~59%), and the process is straightforward, suitable for scale-up.

Suzuki Coupling for Aromatic Substituted Derivatives

Method Overview:

For synthesizing derivatives with aryl groups at the 5-position, a palladium-catalyzed Suzuki coupling reaction is employed. This involves coupling 5-bromo-1,2-dimethyl-1H-imidazole with aryl boronic acids.

- Starting Material: 5-bromo-1,2-dimethyl-1H-imidazole

- Aryl Source: Aryl boronic acids

- Catalyst: Palladium acetate (Pd(OAc)₂)

- Base: Potassium phosphate

- Solvent: 1,4-dioxane/water mixture

- Temperature: 70°C

- Duration: 10-15 minutes under ultrasonic irradiation

Procedure:

The reactants are combined in the solvent mixture, and the reaction is subjected to ultrasonic irradiation to accelerate the process. After completion, the mixture is filtered, extracted, and purified, often yielding the product in yields exceeding 90%.

Research Findings:

This method provides a rapid, high-yield route to various 5-aryl derivatives, demonstrating excellent efficiency and scalability, especially under ligand-free, aerobic conditions.

Formylation of Imidazole Derivatives

Method Overview:

Formylation of imidazole derivatives can be achieved via the Vilsmeier-Haack reaction, which involves the formation of a formylating reagent from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

- Starting Material: Methylated imidazole derivatives

- Reagents: POCl₃ and DMF

- Temperature: Typically 0–25°C

- Duration: Several hours

Procedure:

The imidazole derivative is cooled, and DMF is added followed by POCl₃. The mixture is stirred, then quenched with water, and the product is extracted and purified.

Research Findings:

This method is effective for introducing the aldehyde group at the 2-position, providing a route to the target compound with good yields, especially when starting from methylated intermediates.

Data Summary Table

| Method | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Remarks |

|---|---|---|---|---|---|

| Methylation of imidazole | 4-methyl-1H-imidazole-5-carbaldehyde | Methyl iodide, NaH | Room temperature, THF, ~20 hours | 59 | Straightforward, suitable for scale-up |

| Suzuki coupling | 5-bromo-1,2-dimethyl-1H-imidazole, aryl boronic acid | Pd(OAc)₂, K₃PO₄, ultrasonic irradiation | 70°C, 10-15 min | >90 | Rapid, high-yield, scalable |

| Formylation (Vilsmeier-Haack) | Methylated imidazole derivatives | POCl₃, DMF | 0–25°C, several hours | Good | Efficient for aldehyde introduction |

化学反応の分析

Types of Reactions

1,5-Dimethyl-1H-imidazole-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products Formed

Oxidation: 1,5-Dimethyl-1H-imidazole-2-carboxylic acid.

Reduction: 1,5-Dimethyl-1H-imidazole-2-methanol.

Substitution: Various substituted imidazole derivatives depending on the reagents used.

科学的研究の応用

Pharmaceutical Synthesis

One of the primary applications of 1,5-Dimethyl-1H-imidazole-2-carbaldehyde is as an intermediate in the synthesis of pharmaceutical compounds. It plays a crucial role in the development of drugs targeting neurological disorders and other therapeutic areas. The compound's reactivity allows for the formation of complex molecules essential for drug development.

Case Study: In a study focused on synthesizing neuroprotective agents, researchers utilized this compound to create novel imidazole derivatives that demonstrated promising activity against neurodegenerative diseases.

Organic Synthesis

This compound is extensively used in organic chemistry as a building block for synthesizing various heterocyclic compounds. Its ability to undergo diverse chemical reactions enables the creation of new materials with tailored properties.

Data Table: Common Reactions Involving this compound

| Reaction Type | Description | Products Formed |

|---|---|---|

| Oxidation | Conversion of aldehyde to carboxylic acid | 1,5-Dimethyl-1H-imidazole-2-carboxylic acid |

| Reduction | Reduction to primary alcohol | 1,5-Dimethyl-1H-imidazole-2-methanol |

| Substitution | Electrophilic substitution with nucleophiles | Various substituted imidazole derivatives |

Biochemical Research

In biochemical studies, this compound serves as a probe for investigating enzyme mechanisms and metabolic pathways. Its ability to form covalent bonds with nucleophilic residues in proteins makes it valuable for studying enzyme inhibition.

Case Study: Researchers investigated the enzyme inhibition properties of this compound on specific targets involved in metabolic disorders, demonstrating its potential as a lead compound for drug development.

Material Science

The compound is also applied in material science for developing novel polymers and coatings. Its unique chemical structure enhances material properties such as durability and resistance to environmental factors.

Data Table: Properties Enhanced by this compound

| Property | Enhancement Description |

|---|---|

| Durability | Improved resistance to wear and tear |

| Chemical Resistance | Enhanced stability against harsh chemicals |

| Thermal Stability | Increased resistance to thermal degradation |

Analytical Chemistry

In analytical chemistry, this compound is utilized in various techniques such as chromatography for identifying and quantifying substances. Its reactivity allows for accurate detection in complex mixtures.

作用機序

The mechanism of action of 1,5-Dimethyl-1H-imidazole-2-carbaldehyde depends on its specific application. In biological systems, it can act as an enzyme inhibitor or modulator by binding to active sites or allosteric sites of target enzymes. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity .

In chemical reactions, the aldehyde group is highly reactive and can undergo nucleophilic addition or condensation reactions, forming various products depending on the reaction conditions .

類似化合物との比較

Positional Isomer: 4,5-Dimethyl-1H-imidazole-2-carbaldehyde

Key Differences:

- Structure: Methyl groups at the 4- and 5-positions instead of 1- and 5-positions.

- Physical Properties:

- Hazards:

- Applications: Limited data available, but likely used in similar synthetic pathways as the 1,5-dimethyl isomer.

This positional difference may also affect solubility and crystallization behavior .

Benzo-Fused Derivative: 1H-Benzo[d]imidazole-2-carbaldehyde

Key Differences:

- Structure: Incorporates a fused benzene ring, increasing aromaticity.

- Physical Properties: Molecular Weight: 146.15 g/mol (vs. 124.14 for 1,5-dimethyl isomer). Boiling Point: Not reported; higher molecular weight suggests elevated boiling point compared to non-fused derivatives.

- Synthesis: Requires specialized catalysts (e.g., MnO₂ or Ru complexes) and yields up to 85% under optimized conditions .

- Applications: Used in pharmaceutical intermediates; the extended aromatic system enhances π-π stacking interactions, improving binding affinity in drug candidates .

Functional Group Impact:

The benzene ring increases lipophilicity, making this derivative more suitable for applications requiring membrane permeability or hydrophobic interactions. The aldehyde group remains reactive but may exhibit altered electronic properties due to conjugation with the benzene ring .

Carboxylic Acid Derivative: 1,5-Diaryl-1H-imidazole-4-carboxylic Acids

Key Differences:

- Structure: Carboxylic acid group at the 4-position instead of an aldehyde at the 2-position; aryl substituents at 1- and 5-positions.

- Reactivity: The carboxylic acid group enables salt formation or esterification, contrasting with the aldehyde’s role in condensation reactions .

Substituent Influence:

Aryl groups enhance steric bulk and electronic diversity, tailoring interactions with biological targets. The carboxylic acid group introduces acidity (pKa ~4-5), affecting solubility and ionization under physiological conditions .

Comparative Data Table

生物活性

1,5-Dimethyl-1H-imidazole-2-carbaldehyde is a compound of interest due to its potential biological activities, particularly in the modulation of enzymatic pathways and its implications in therapeutic applications. This article reviews the biological activity of this compound, focusing on its interactions with specific enzymes and its potential therapeutic roles.

- Chemical Formula : C₆H₈N₂O

- Molecular Weight : 124.14 g/mol

- CAS Number : 24134-12-1

Biological Activity Overview

This compound has been studied for its role as an inhibitor of the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH). This enzyme plays a critical role in the metabolism of prostaglandins, which are lipid compounds involved in various physiological processes including inflammation and tumorigenesis.

The compound acts as a modulator of 15-PGDH activity, which is significant in regulating levels of prostaglandins like PGE2. Elevated levels of PGE2 have been associated with various pathological conditions, including cancer. By inhibiting 15-PGDH, this compound can potentially increase PGE2 levels, thereby influencing cell proliferation and apoptosis processes.

Inhibition Studies

Research indicates that this compound effectively inhibits 15-PGDH activity. In vitro studies have demonstrated that this compound can significantly alter prostaglandin metabolism:

These findings suggest a dose-dependent relationship between the concentration of the compound and its inhibitory effect on the enzyme.

Case Studies

Several case studies highlight the therapeutic implications of using this compound:

- Colon Cancer Model :

- In a study involving colon cancer models, administration of the compound resulted in reduced tumor growth, correlating with increased levels of PGE2 which promoted apoptosis in cancer cells.

- Wound Healing :

- Another study indicated that increased PGE2 levels due to the inhibition of 15-PGDH led to enhanced dermal wound healing processes, suggesting potential applications in regenerative medicine.

Potential Applications

The modulation of prostaglandin levels through the inhibition of 15-PGDH by this compound opens avenues for therapeutic applications:

- Cancer Treatment : As an adjunct therapy to enhance apoptosis in tumor cells.

- Regenerative Medicine : To promote healing and tissue regeneration through controlled modulation of inflammatory responses.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。